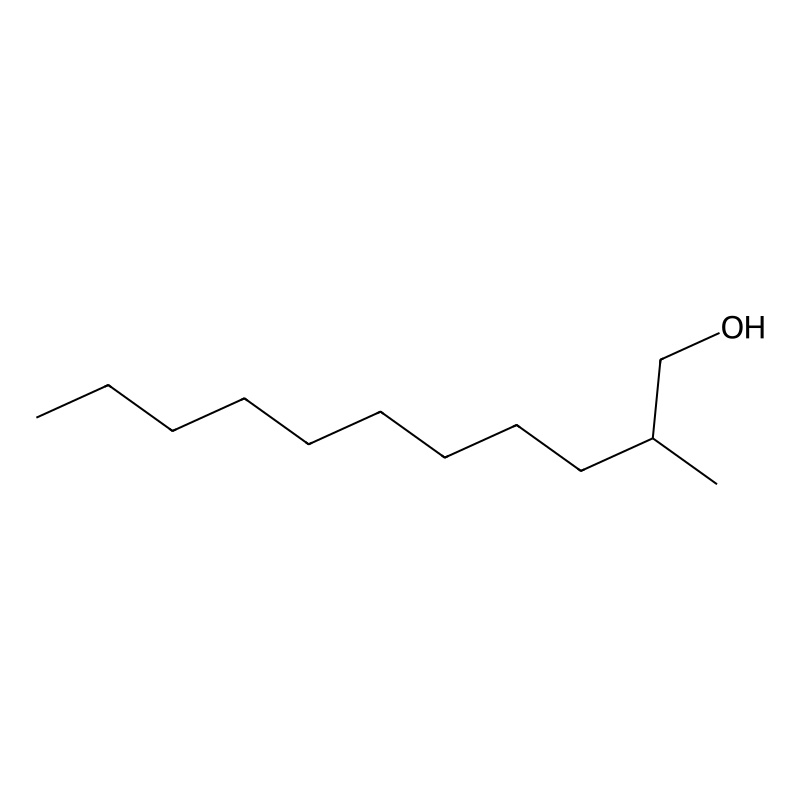

2-Methyl-1-undecanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Undecanol 2-methyl- safety data sheet MSDS

Physicochemical Properties

The table below summarizes the key physical and chemical properties of 2-Methyl-1-undecanol [1] [2] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₆O [3] |

| Molecular Weight | 186.33 g/mol [3] |

| Density | 0.8300 g/cm³ [3] |

| Boiling Point | 250.85 °C (estimate) [3] |

| Melting Point | 16.85 °C (estimate) [3] |

| Flash Point | >100 °C (based on related compound) [1] |

| LogP | 4.759 (estimate) [3] |

| Vapor Pressure | 0.0±1.1 mmHg at 25°C (for 1-Undecanol) [1] |

| Refractive Index | 1.4382 [3] |

| Odor | Balsam [3] |

Hazard and Safety Information

Based on the available data, the following hazard classifications and safety statements are associated with this compound [3].

| Category | Information | | :--- | :--- | | GHS Pictograms |

- GHS07 (Exclamation mark) [3]

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P272: Contaminated work clothing should not be allowed out of the workplace.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P333+P313: If skin irritation or rash occurs: Get medical advice/attention.

- P321: Specific treatment (see section on this label).

- P363: Wash contaminated clothing before reuse.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations. [3]

The relationship between the hazard identification and the required personal protective equipment (PPE) is summarized in the workflow below.

Experimental & Handling Protocols

While specific analytical protocols for this compound were not found, the following methodologies for similar compounds can serve as a reference for researchers.

- Liquid-Liquid Microextraction (LLME): For extracting and concentrating trace organic compounds from liquid samples. A Vortex-Assisted Low Density Solvent Liquid-Liquid Microextraction (VLLME) method can be employed [1]. This involves using a low-density extraction solvent that is dispersed in the sample solution via vortexing, followed by centrifugation and solidification at low temperatures for easy collection of the analyte [4] [1].

- Chromatographic Analysis: After extraction, analysis can be performed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with mass spectrometry for precise identification and quantification [4] [1].

Key Considerations for Researchers

- Skin Sensitization: The primary identified hazard is skin sensitization. It is crucial to implement strict administrative controls and ensure all personnel use appropriate PPE as indicated in the workflow [3].

- Stability and Incompatibility: The compound is stable but combustible. It is incompatible with strong oxidizing agents and strong acids [1].

- Data Gaps: The information available is primarily from database records and does not constitute a complete, official SDS. For formal laboratory work, procuring an up-to-date SDS from a certified supplier or manufacturer is strongly recommended.

References

Comprehensive Application Notes and Protocols: 2-Methylundecanol in Fragrance Compounds

Chemical Identification and Physicochemical Properties

2-Methylundecanol (CAS Registry Number: 10522-26-6) is a branched-chain saturated alcohol belonging to the fragrance structural group of branched chain saturated alcohols. The common characteristic structural elements of this group include one hydroxyl group per molecule and a C₄–C₁₂ carbon chain with one or several methyl side chains [1]. This long-chain primary alcohol features a 2-methyl branch at the 1-position of the undecanol chain, forming a clear, colorless liquid with a slightly sweet, floral odor that makes it valuable in fragrance applications [2].

Physicochemical Profile

The compound's molecular formula is C₁₂H₂₆O, with a molecular weight of 186.33 g/mol [2]. It demonstrates low vapor pressure (0.00476 mmHg at 25°C) and a high boiling point (250.85°C), indicating relatively low volatility which contributes to its performance as a fragrance material with moderate persistence [2]. The density of 2-methylundecanol is approximately 0.8300 g/cm³, and it has a refractive index of 1.4382 [2]. Additional thermodynamic properties have been calculated using Joback and Crippen methods, providing valuable data for industrial process design and formulation work [3].

Table 1: Physicochemical Properties of 2-Methylundecanol

| Property | Value | Unit | Source |

|---|---|---|---|

| CAS Registry Number | 10522-26-6 | - | [2] |

| Molecular Formula | C₁₂H₂₆O | - | [2] |

| Molecular Weight | 186.33 | g/mol | [2] |

| Boiling Point | 250.85 | °C | [2] |

| Density | 0.8300 | g/cm³ | [2] |

| Refractive Index | 1.4382 | - | [2] |

| Vapor Pressure | 0.00476 | mmHg at 25°C | [2] |

| Flash Point | 100.1 | °C | [2] |

| pKa | 15.04±0.10 | (Predicted) | [2] |

Applications in Fragrance Formulation

Odor Characteristics and Performance

2-Methylundecanol is characterized by its fresh, floral scent with slightly sweet undertones, making it a versatile component in fragrance compositions [2]. As a member of the branched chain saturated alcohols group, it functions primarily as a fragrance ingredient that imparts a fresh, floral character to perfumes, colognes, and other scented products [1] [2]. In addition to its direct olfactory contribution, it serves as a blending agent that enhances the overall fragrance profile and improves harmony between different fragrance notes [2]. The chemical structure of branched chain saturated alcohols like 2-methylundecanol contributes to their unique odor profiles compared to their straight-chain counterparts, typically offering more complex and desirable sensory characteristics [1].

Usage in Personal Care and Industrial Products

Beyond fine fragrances, 2-methylundecanol finds application in a broad range of products due to its dual functionality as both a fragrance component and a formulation aid. In personal care products, it serves as a solvent, emollient, and surfactant, contributing to product texture, feel, and performance while delivering its characteristic fragrance [2]. This multifunctional nature makes it particularly valuable in formulations where space limitations require ingredients that provide multiple benefits. The compound's chemical stability and compatibility with various formulation bases enable its use in soaps, detergents, cosmetics, and other scented products where consistent fragrance delivery is essential [2].

Table 2: Applications of 2-Methylundecanol in Various Product Types

| Application Area | Primary Function | Secondary Benefits | Typical Use Level |

|---|---|---|---|

| Fine Fragrances | Fresh, floral scent modifier | Blending agent, enhances fragrance harmony | Medium (varies by composition) |

| Personal Care Products | Fragrance ingredient | Solvent, emollient properties | Low to medium |

| Cosmetics | Fragrance component | Improves texture and feel | Low |

| Industrial Applications | Fragrance for masked products | Surfactant properties | Variable |

Safety Assessment and Toxicological Profile

Comprehensive Toxicological Evaluation

The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment of 2-methylundecanol evaluating genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety [4] [5]. The assessment utilized a read-across approach with suitable analogs including 2-butyloctan-1-ol (CAS # 3913-02-8) and 2-ethyl-1-hexanol (CAS # 104-76-7) to address data gaps [4]. The evaluation concluded that 2-methylundecanol is not genotoxic and does not have skin sensitization potential, supporting its safe use in fragrance applications [4] [5].

For reproductive toxicity and local respiratory toxicity endpoints, the assessment applied the Threshold of Toxicological Concern (TTC) approach for a Cramer Class I material, establishing acceptable exposure levels of 0.03 mg/day and 1.4 mg/day, respectively [4] [5]. The repeated dose toxicity endpoint was completed using 2-ethyl-1-hexanol and 1-heptanol, 2-propyl as suitable read-across analogs, resulting in a Margin of Exposure (MOE) greater than 100, indicating sufficient safety margins for human use [4]. Similarly, the developmental toxicity endpoint was completed using 2-ethyl-1-hexanol as a suitable read-across analog, also providing an MOE greater than 100 [4].

Dermatological and Environmental Safety

The phototoxicity/photoallergenicity endpoint was assessed based on UV spectra analysis, with results indicating no significant concerns for phototoxic effects [4]. Environmental safety assessment was conducted according to the RIFM Framework, which evaluates potential ecological impacts throughout the product lifecycle [4] [5]. The comprehensive safety profile supports the use of 2-methylundecanol in fragrance compounds within established guidelines.

Table 3: Safety Assessment Profile of 2-Methylundecanol

| Toxicological Endpoint | Assessment Result | Read-Across Analogs Used | MOE/TTC |

|---|---|---|---|

| Genotoxicity | Not genotoxic | 2-butyloctan-1-ol, 2-ethyl-1-hexanol | - |

| Skin Sensitization | No sensitization potential | 2-butyloctan-1-ol, 2-ethyl-1-hexanol | - |

| Repeated Dose Toxicity | Acceptable margin | 2-ethyl-1-hexanol, 1-heptanol, 2-propyl | MOE > 100 |

| Reproductive Toxicity | Low concern | Cramer Class I TTC | 0.03 mg/day |

| Developmental Toxicity | Acceptable margin | 2-ethyl-1-hexanol | MOE > 100 |

| Local Respiratory Toxicity | Low concern | Cramer Class I TTC | 1.4 mg/day |

| Phototoxicity/Photoallergenicity | No significant concern | UV spectra analysis | - |

Experimental Protocols

Synthesis and Manufacturing

4.1.1 Hydroformylation Pathway

The synthesis of 2-methylundecanol can be achieved through several industrial routes. One efficient method begins with dec-1-ene hydroformylation to produce undecanal [6]. This process involves reacting 1-decene with synthesis gas (a mixture of H₂ and CO) under pressure in the presence of a catalyst, typically rhodium or cobalt based, to generate a mixture of aldehydes, primarily undecanal and 2-methyldecanal [6]. The resulting undecanal then undergoes hydroxymethylation with formaldehyde in the presence of a base catalyst such as dibutylamine, yielding 2-methyleneundecanal [6]. The final step involves hydrogenation of the double bond and carbonyl reduction, where 2-methyleneundecanal is catalytically hydrogenated under pressure to produce 2-methylundecanol [6]. The final product is purified through fractional distillation to achieve the desired purity level [6].

4.1.2 Quality Control and Analysis

For quality control purposes, analytical methods should include gas chromatography (GC) with flame ionization detection or mass spectrometry to determine chemical purity and isomeric composition [7]. The purity specification for fragrance-grade material should be ≥98% (GC) [7]. Additional quality parameters include refractive index (n²⁵/D 1.430-1.435) and density (0.82 g/cm³) measurements [7]. The appearance should be characterized as a colorless to pale yellow liquid, with color assessment against standard scales such as APHA or Gardner [7].

Formulation Guidelines

4.2.1 Incorporation into Fragrance Compounds

When incorporating 2-methylundecanol into fragrance formulations, it is essential to consider its compatibility with other fragrance ingredients. As a branched-chain saturated alcohol, it blends well with various fragrance materials including woody, floral, and citrus notes [2]. For optimal performance in fine fragrances, personal care products, and cosmetics, 2-methylundecanol should be incorporated at the appropriate stage of formulation to ensure uniform distribution. In emulsion-based systems, it is recommended to add the compound to the oil phase before emulsification, utilizing its surfactant properties to enhance emulsion stability [2].

4.2.2 Stability Testing Protocol

Stability testing should include assessments under accelerated conditions (40°C ± 2°C/75% RH ± 5% RH) for 1, 2, and 3 months, evaluating appearance, color, odor, and chemical stability. Compatibility with packaging materials should be verified by storage tests in final packaging components under appropriate conditions. The flash point of 100.1°C classifies 2-methylundecanol as combustible, requiring appropriate handling precautions during high-temperature processing [2].

Figure 1: Safety Assessment Workflow for 2-Methylundecanol

Regulatory Status and Handling Considerations

Regulatory Compliance

2-Methylundecanol is approved for use in fragrances and personal care products with established safety profiles under current regulatory frameworks [4] [5]. The compound has been evaluated according to the RIFM Framework for environmental safety, addressing potential ecological impacts throughout the product lifecycle [4]. For use in consumer products, compliance with labeling requirements may be necessary based on the concentration used in final formulations and the specific product category [4].

Storage and Handling

Proper storage conditions for 2-methylundecanol include room temperature environments in tightly sealed containers to prevent oxidation and maintain fragrance quality [7]. Containers should be made of compatible materials such as stainless steel, aluminum, or lined steel to preserve material integrity. The compound should be protected from extreme temperatures, direct sunlight, and moisture to ensure stability over time. Based on its hazard classification, appropriate personal protective equipment including gloves and safety glasses is recommended during handling to prevent potential skin or eye contact [2].

Conclusion

2-Methylundecanol represents a valuable fragrance ingredient with versatile applications in fine fragrances, personal care products, and cosmetics. Its favorable safety profile, established through comprehensive assessment using read-across analogs and TTC approaches, supports its use within established guidelines. The compound's unique physicochemical properties, including its stability, moderate volatility, and floral odor characteristics, make it particularly useful in fragrance compositions where fresh, floral notes are desired. Formulation protocols should emphasize proper incorporation techniques and stability assessment to ensure consistent performance in final products. Continued adherence to safety assessment frameworks and regulatory requirements will maintain the responsible use of this material in fragrance applications.

References

- 1. material review on Fragrance - 2 methylundecanol [pubmed.ncbi.nlm.nih.gov]

- 2. Cas 10522-26-6, -METHYL-1-UNDECANOL | lookchem [lookchem.com]

- 3. and physical Chemical of properties -Methyl-1-undecanol. 2 [chemeo.com]

- 4. RIFM fragrance ingredient safety assessment, 2 - methylundecanol ... [pubmed.ncbi.nlm.nih.gov]

- 5. RIFM fragrance ingredient safety assessment, 2 - methylundecanol ... [experts.umn.edu]

- 6. 2-methylundecanal - Molecule of the Month - November 2008 [chm.bris.ac.uk]

- 7. 2-Methylundecanal [chemimpex.com]

Comprehensive Analytical Methods for 2-Methyl-1-Undecanol Detection: Application Notes and Protocols

Introduction to 2-Methyl-1-Undecanol

This compound (CAS 10522-26-6) is a branched-chain fatty alcohol with the molecular formula C₁₂H₂₆O and a molecular weight of 186.33 g/mol. This compound finds applications in various scientific and industrial fields, including pharmaceutical research, analytical chemistry, and fragrance industry. As a secondary metabolite in natural products, precise detection and quantification of this compound is essential for quality control procedures and bioactive compound characterization. These application notes provide detailed methodologies for the detection and analysis of this compound, specifically tailored for researchers, scientists, and drug development professionals who require robust analytical protocols for their investigative work. The notes consolidate multiple analytical approaches with comprehensive experimental parameters to facilitate implementation in laboratory settings.

Chemical and Physical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for developing appropriate analytical methods. The compound's structure consists of a long hydrocarbon chain with a hydroxyl group at the primary position and a methyl branch at the second carbon, creating a semi-polar character that influences its behavior in chromatographic systems. The branching affects its crystallization tendency, resulting in a liquid state at room temperature with a characteristic balsam odor [1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₆O | - | [1] |

| Molecular Weight | 186.33 | g/mol | [1] |

| Boiling Point | 250.85 | °C | [1] |

| Density | 0.8300 | g/cm³ | [1] |

| Refractive Index | 1.4382 | - | [1] |

| Melting Point | 16.85 | °C | [1] |

| log P | 4.759 | - | [1] |

| pKa | 15.04±0.10 | - | [1] |

| Vapor Pressure | 1.33-202.64 | kPa | [2] |

The relatively high log P value indicates significant hydrophobicity, which informs selection of extraction solvents and chromatographic mobile phases. The predicted pKa of 15.04 classifies it as a very weak acid, predominantly existing in its neutral form under most analytical conditions. The wide vapor pressure range (1.33 kPa at 397.03 K to 202.64 kPa at 554.54 K) makes it amenable to gas chromatographic analysis without requiring derivatization, though silylation can enhance sensitivity for trace analysis [2].

Analytical Methods for Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS represents the gold standard technique for the detection and identification of this compound, particularly in complex mixtures such as natural product extracts. The moderately high boiling point of this compound (250.85°C) makes it well-suited for GC analysis under standard temperature programming conditions. The mass spectrometry component provides structural elucidation through characteristic fragmentation patterns, with the molecular ion peak at m/z 186 providing initial confirmation [3] [4].

Table 2: Optimal GC-MS Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| GC System | Perkin-Elmer Clarus 500 | Auto system XL |

| Column | Elite-1 (100% Dimethyl poly siloxane) | 30 m × 0.25 mm ID × 1 μm |

| Carrier Gas | Helium | Flow rate: 1 mL/min |

| Injection Temperature | 250°C | Split mode (10:1) |

| Oven Program | Initial: 110°C (2 min) → 280°C at 5°C/min → 280°C (9 min) | Total run: 47 min |

| MS Source | Electron Impact (EI) | Ionization voltage: 70 eV |

| Mass Scan Range | 45-450 m/z | |

| Identification | NIST Library | >62,000 patterns |

In practice, the retention time of this compound will vary based on the specific GC system and column employed, but it typically elutes in the mid-to-late region of the chromatogram. The characteristic fragmentation pattern should include the molecular ion at m/z 186, with key fragments resulting from cleavage adjacent to the branched methyl group and dehydration of the alcohol moiety. The NIST database serves as the primary reference for mass spectral comparison, with the database entry for this compound containing the standard spectrum for automated matching [3] [4].

High-Performance Liquid Chromatography (HPLC)

While less common than GC-MS for direct analysis, HPLC methods prove valuable for detecting this compound in applications where the compound serves as an extraction solvent or in mixtures with non-volatile components. The method particularly applies when this compound is utilized in microextraction techniques for pesticide analysis, where its recovery and purity must be verified [5].

For HPLC analysis with UV detection, the low chromophore intensity of this compound presents a detection challenge. Typical conditions involve:

- Column: Reverse-phase C18 (e.g., ZORBAX RRHD Eclipse Plus C18 2.1 × 50 mm, 1.8 μm)

- Mobile Phase: Gradient of water-methanol or water-acetonitrile

- Detection: Refractive index detection or low-wavelength UV (200-210 nm)

- Temperature: 25-40°C column compartment

When utilizing this compound in microextraction procedures, the freezing point characteristics (near room temperature) make it ideal for liquid-phase microextraction methods, where it can be easily solidified and separated from the aqueous phase. This property was exploited in a method for pesticide extraction where this compound formed a deep eutectic solvent with 1-octyl-3-methylimidazolium chloride, demonstrating its versatility in analytical preparations beyond being merely an analyte of interest [5].

HPLC-Mass Spectrometry

For more sensitive detection in complex matrices, HPLC coupled with mass spectrometry provides an alternative approach. The electrospray ionization (ESI) in negative mode typically generates the [M-H]⁻ ion at m/z 185, while atmospheric pressure chemical ionization (APCI) may provide better sensitivity for this relatively non-polar compound.

Table 3: Mass Spectrometry Parameters for this compound Analysis

| Technique | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Ionization Mode |

|---|---|---|---|---|

| GC-EI-MS | 186 (M⁺) | 168, 140, 125, 111, 97, 83, 69, 55 | 70 eV | Electron Impact |

| LC-ESI-MS/MS | 185 [M-H]⁻ | 167, 139, 125, 111 | 10-20 | Negative |

| LC-APCI-MS | 186 [M]⁻ | 168, 140, 125 | 15-25 | Negative |

HPLC-MS offers particular advantages for thermally labile samples or when this compound is part of a broader analytical panel that includes compounds unsuitable for GC analysis. The ability to couple with reverse-phase separations makes it compatible with a wide range of sample matrices, including those containing non-volatile components [6].

Experimental Protocols

GC-MS Analysis Protocol for Natural Product Extracts

This protocol applies to the detection of this compound in crude natural extracts, based on methodology successfully employed for phytochemical profiling of traditional medicines with kidney stone therapeutic properties [3].

4.1.1 Sample Preparation

- Extraction: Weigh approximately 1 g of crude extract and transfer to a conical flask

- Solvent Addition: Add methanol in a 1:2 ratio (sample to solvent) until the material is fully immersed

- Extraction Process: Shake the mixture every hour for the first 6 hours, then incubate overnight at room temperature

- Filtration: Filter through Whatman No. 1 filter paper or equivalent

- Concentration: If necessary, concentrate under gentle nitrogen stream to achieve appropriate analyte concentration

- Storage: Store at -20°C until analysis to prevent degradation or evaporation

4.1.2 Instrumental Analysis

- GC-MS Setup: Configure according to parameters in Table 2

- Injection Volume: 4 μL in split mode (10:1 split ratio)

- System Calibration: Perform mass calibration per manufacturer specifications using standard calibration mixture

- Quality Control: Include solvent blank and system suitability standard

- Data Acquisition: Run samples with mass spectral collection from 45-450 m/z

4.1.3 Data Analysis

- Peak Identification: Compare mass spectra against NIST database with minimum match factor of 80%

- Retention Index Calculation: Use hydrocarbon standards (C₈-C₂₀) to calculate retention index for confirmatory identification

- Quantification: Prepare calibration curve using authentic this compound standard if available

Liquid-Phase Microextraction Protocol Using this compound

This protocol details a novel extraction method utilizing this compound as an extraction solvent for pesticide analysis, demonstrating its application in analytical chemistry beyond being an analyte [5].

4.2.1 Extraction Procedure

- Solvent Preparation: Prepare deep eutectic solvent by mixing 1-octyl-3-methylimidazolium chloride and 1-undecanol in optimal ratio

- Sample Preparation: Adjust pH of environmental water samples as required for target analytes

- Extraction: Add 1 mL of water sample to appropriate vial and introduce 20-50 μL of deep eutectic solvent containing this compound

- Mixing: Agitate vigorously to form fine droplets and maximize extraction efficiency

- Phase Separation: Cool in ice bath to solidify the solvent droplet (freezing point near room temperature)

- Recovery: Remove solidified solvent with spatula or by decanting aqueous phase

- Redissolution: Thaw solvent and redissolve in compatible solvent for HPLC analysis

4.2.2 Method Performance

- Enrichment Factors: 150-180×

- Extraction Recoveries: 75-90%

- Linear Range: 0.2-500 μg/L for pesticide analytes

- Detection Limits: 0.05-0.50 μg/L

- Precision: RSD values of 1.3-2.5% (intra-day) and 2.2-3.6% (inter-day)

Workflow Visualization

Figure 1: GC-MS Analysis Workflow for this compound. This diagram illustrates the complete analytical procedure from sample preparation through final identification.

Figure 2: HPLC-MS Analysis Pathway for this compound Detection. This pathway illustrates the liquid chromatography-mass spectrometry approach for analyzing this compound, particularly when used in microextraction applications or when analyzing less volatile samples.

Applications in Research

Natural Product Analysis

The detection of this compound in natural product extracts demonstrates significant relevance in phytochemical research and drug discovery. In one significant study, GC-MS analysis of a traditional crude extract used for kidney stone treatment revealed 210 different compounds, with this compound among the identified constituents. The presence of this compound alongside other bioactive molecules suggests potential synergistic effects that may contribute to the therapeutic properties of the traditional medicine. The research documented that tribal practitioners in the Thumlappati region of India regularly provide mixed plant crude extracts to individuals suffering from kidney stones, with this compound being one component of this complex mixture [3].

The analytical characterization of such traditional remedies provides scientific validation for their use and helps standardize preparations for consistent efficacy. Furthermore, identifying specific components like this compound enables quality control measures and helps prevent adulteration of natural products. The research approach demonstrates how modern analytical techniques like GC-MS can bridge traditional knowledge with contemporary evidence-based medicine.

Analytical Chemistry Applications

Beyond its role as an analyte, this compound serves important functions in analytical method development. Its properties make it particularly suitable for green chemistry applications, as demonstrated in the development of liquid-phase microextraction based on the freezing of deep eutectic solvents (LPME-FDES). In this innovative approach, this compound combined with 1-octyl-3-methylimidazolium chloride creates an extraction solvent with ideal characteristics: low density, suitable freezing point near room temperature, and material stability [5].

This application highlights how this compound contributes to sustainable analytical methods that minimize toxic solvent use while maintaining high extraction efficiency. The method achieves impressive enrichment factors of 150-180× for pesticide analytes in environmental water samples, demonstrating the compound's utility in environmental monitoring and analytical chemistry beyond its presence in natural products.

Troubleshooting and Optimization

Common GC-MS Issues

- Poor Peak Shape: If this compound exhibits tailing peaks, check the inlet liner for activity and replace if necessary. Also ensure the column is properly cut and installed in the inlet.

- Low Sensitivity: For trace analysis, consider using selected ion monitoring (SIM) rather than full scan mode. Characteristic ions for this compound include m/z 186 (molecular ion), 168 (M-H₂O), and 125 (key fragment).

- Retention Time Shift: Regular column maintenance and use of retention index markers can compensate for minor shifts. The retention index of this compound should be established under local laboratory conditions.

- Carryover Between Injections: Implement rigorous needle wash procedures and ensure proper injection port maintenance when analyzing concentrated samples.

HPLC Method Optimization

- Poor Retention: If this compound elutes in the void volume, increase the water content of the initial mobile phase or consider using a C8 or phenyl column for better retention of moderately polar compounds.

- Low MS Response: For LC-MS applications, add a small percentage of volatile acid or base to enhance ionization efficiency. Ammonium hydroxide (0.01-0.1%) often improves response in negative ion mode.

- Matrix Effects: When analyzing complex samples, implement standard addition quantification or use stable isotope-labeled internal standards to compensate for matrix suppression or enhancement.

Conclusion

The comprehensive analytical methods outlined in these application notes provide researchers with robust protocols for the detection and analysis of this compound across various matrices and applications. The versatility of detection techniques, from GC-MS to HPLC-based methods, enables scientists to select the most appropriate approach based on their specific research needs, available instrumentation, and sample characteristics. The compound's significance in both natural product research and analytical chemistry applications underscores the importance of reliable detection methods.

As research continues to explore the biological activities and applications of this compound, these analytical protocols will serve as foundational methods for quality control, compound identification, and method development. The continuing advancement of analytical technologies will likely yield even more sensitive and specific detection methods in the future, further expanding our understanding of this compound's roles and applications.

References

- 1. - 2 - METHYL - 1 | 10522-26-6 UNDECANOL [chemicalbook.com]

- 2. - 2 - Methyl - 1 (CAS 10522-26-6) - Chemical & Physical... undecanol [chemeo.com]

- 3. innovareacademics.in/journals/index.php/ijcpr/article/download/30966... [innovareacademics.in]

- 4. - 2 - Methyl - 1 undecanol [webbook.nist.gov]

- 5. Development of a liquid -phase microextraction based on the freezing... [pubs.rsc.org]

- 6. Use of high -mass spectrometry... performance liquid chromatography [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes: Methodologies for Selective Oxidation of Primary Alcohols to Aldehydes

Introduction

The selective oxidation of primary alcohols to aldehydes represents a fundamental transformation in organic synthesis with critical applications in pharmaceutical intermediates, fine chemicals production, and natural product synthesis. Unlike complete oxidation to carboxylic acids, the arrest of oxidation at the aldehyde stage presents significant technical challenges due to the susceptibility of aldehydes to further oxidation. This transformation requires precise control of reaction conditions, specific reagent combinations, and often specialized catalysts to achieve high selectivity while minimizing over-oxidation. The strategic importance of aldehydes as versatile synthetic intermediates—undergoing numerous carbon-carbon bond forming reactions including condensations, additions, and reductions—makes methodology development for their efficient synthesis an area of continuous research innovation. These application notes consolidate current methodologies, practical protocols, and technical considerations to facilitate optimal method selection and implementation for researchers engaged in synthetic chemistry and drug development.

The fundamental chemical principle governing this transformation involves the replacement of the hydroxy hydrogen of the alcohol by a leaving group, followed by abstraction of the proton bound to the alcohol carbon, resulting in elimination and formation of a new carbon-oxygen double bond. This process is exclusively applicable to primary and secondary alcohols, as tertiary alcohols lack the necessary hydrogen for the final elimination step [1]. For primary alcohols, the oxidation typically proceeds through a hydrate intermediate that is susceptible to further oxidation to carboxylic acids unless specific measures are implemented to prevent this pathway [2] [1].

Methodology Comparison Table

Selecting an appropriate oxidation method requires careful consideration of multiple parameters including substrate compatibility, functional group tolerance, scale requirements, and environmental impact. The following tables summarize the characteristics of prominent oxidation methodologies:

Table 1: Comparison of Modern Oxidation Methods for Primary Alcohols to Aldehydes

| Method | Catalyst/Reagent System | Oxidant | Key Advantages | Typical Yield Range |

|---|---|---|---|---|

| TEMPO/NaOCl | TEMPO (cat.), NaHCO₃ | NaOCl (aq) | High selectivity for primary alcohols; fast reaction | 85-98% [3] |

| AZADO/nitrite | AZADO or nor-AZADO (cat.), t-BuONO (cat.) | O₂ (air) | Aerobic; prevents overoxidation with NaHCO₃ workup | High [3] |

| Cu/TEMPO | (bpy)CuI, TEMPO | O₂ (air) | Ambient air as oxidant; broad functional group tolerance | High [3] |

| Dess-Martin | Dess-Martin periodinane | - | Mild conditions; room temperature; high yielding | 85-95% [2] |

| Swern | DMSO, oxalyl chloride, base | - | Low temperature; well-established procedure | 75-90% [2] [1] |

| Fe(III)/ABNO | Fe(NO₃)₃·9H₂O, ABNO | O₂ (air) | Broad substrate scope; room temperature | Good to excellent [3] |

| IBX | 2-iodoxybenzenesulfonic acid | Oxone | Water/acetone mixture; mild conditions | Excellent [3] |

Table 2: Specialized Oxidation Systems and Their Applications

| Method | Optimal Substrate Types | Temperature Range | Green Chemistry Metrics | Scale Potential |

|---|---|---|---|---|

| TEMPO/NaOCl | Benzylic, allylic, aliphatic | 0-4°C | Moderate (stoichiometric oxidant) | Pilot to industrial |

| Aerobic Cu/TEMPO | Broad scope including aliphatic | Room temperature | Excellent (O₂ as oxidant) | All scales |

| Dess-Martin | Complex molecules, sensitive substrates | 0-25°C | Poor (expensive reagent) | Laboratory scale |

| Swern | Acid-sensitive compounds | -60 to -78°C | Poor (volatile byproducts) | Laboratory scale |

| Electrochemical | Various alcohol types | Room temperature | Excellent (electrons as reagent) | Industrial potential |

| Ni-Al Hydrotalcite | Benzylic, allylic, aliphatic | 80-100°C | Excellent (heterogeneous, O₂) | Industrial |

Several trends in methodology development are evident from these comparisons. Aerobic oxidation systems utilizing oxygen or air as the terminal oxidant have gained prominence due to their favorable environmental profile and cost-effectiveness, producing water as the primary byproduct [3] [4]. The emergence of nitroxyl radical catalysts like TEMPO and its derivatives (AZADO, ABNO) has revolutionized alcohol oxidation by providing exceptional selectivity under mild conditions [3]. Additionally, heterogeneous catalytic systems such as Ni-Al hydrotalcite offer advantages in catalyst recovery and reuse, addressing both economic and environmental concerns [4].

Detailed Experimental Protocols

TEMPO/NaOCl (Anelli) Oxidation

3.1.1 Reagent Preparation

TEMPO stock solution: Dissolve 0.05 mol% TEMPO (relative to substrate) in dichloromethane (CH₂Cl₂) to create a 0.1 M solution. TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) serves as a stable radical catalyst that mediates the selective oxidation through an oxoammonium intermediate [3].

Aqueous NaOCl solution: Dilute commercial sodium hypochlorite solution (approximately 10-13% active chlorine) to 0.6 M concentration using deionized water. The pH should be adjusted to approximately 8.6-9.0 using 0.1 M sodium bicarbonate (NaHCO₃) or hydrochloric acid (HCl) as needed. pH control is critical to prevent over-oxidation to carboxylic acids [3].

Saturated NaHCO₃ solution: Prepare a saturated aqueous solution of sodium bicarbonate for extraction and quenching.

3.1.2 Procedure

Reaction Setup: Charge a round-bottom flask equipped with an overhead stirrer with the primary alcohol substrate (1.0 equiv) and CH₂Cl₂ (10 mL per mmol substrate). Add the TEMPO catalyst solution (0.05 mol%) and tetrabutylammonium bromide (0.05 mol%) as a phase-transfer catalyst [3].

Temperature Control: Cool the reaction mixture to 0-4°C using an ice-water bath with vigorous stirring to ensure efficient mixing of biphasic system.

Oxidant Addition: Slowly add the prepared NaOCl solution (1.05 equiv) dropwise via addition funnel over 15-30 minutes while maintaining the temperature below 5°C. Monitor the reaction progress by TLC or GC-MS.

Reaction Monitoring: After complete addition, continue stirring at 0-4°C until TLC analysis indicates complete consumption of the starting material (typically 30 minutes to 2 hours). The reaction can be monitored by the disappearance of the alcohol spot and appearance of a lower Rf aldehyde spot.

Workup and Isolation: Quench the reaction by adding saturated NaHCO₃ solution (10 mL per mmol substrate). Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 × 10 mL per mmol substrate). Combine the organic extracts and wash with 10% aqueous sodium thiosulfate (to reduce any residual oxidant) followed by brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Purification: Purify the crude product by flash chromatography on silica gel using appropriate eluents to obtain the pure aldehyde. Characterization can be performed by ( ^1H ) NMR (characteristic aldehyde proton at 9-10 ppm), IR (strong C=O stretch at 1720-1740 cm⁻¹), and mass spectrometry.

Cu(I)/TEMPO Aerobic Oxidation

3.2.1 Reagent Preparation

Catalyst solution: Prepare fresh solutions of (bpy)CuI (2 mol%) and TEMPO (3 mol%) in acetonitrile. The copper complex can be synthesized from Cu(I) salts and 2,2'-bipyridine ligand [3].

Base solution: Dissolve N-methylimidazole (10 mol%) in acetonitrile as a co-catalyst that enhances reaction rate and prevents copper deactivation.

3.2.2 Procedure

Reaction Setup: In a round-bottom flask, combine the primary alcohol substrate (1.0 equiv) with the (bpy)CuI catalyst (2 mol%) and TEMPO (3 mol%) in acetonitrile (5 mL per mmol substrate).

Base Addition: Add N-methylimidazole (10 mol%) to the reaction mixture and stir to achieve a homogeneous solution.

Oxidation: Place the reaction vessel in a water bath at room temperature and bubble ambient air through the solution using a gas dispersion tube at a moderate flow rate (approximately 5-10 mL/min per mmol substrate). Alternatively, the reaction can be conducted under an oxygen atmosphere (balloon) for more rapid oxidation.

Progress Monitoring: Monitor the reaction by TLC or GC-MS. Typical reaction times range from 1-6 hours depending on the substrate structure. Benzylic and allylic alcohols generally oxidize faster than aliphatic alcohols [3].

Workup and Isolation: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2 × 15 mL) to remove catalyst residues. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude aldehyde by flash chromatography if necessary.

Swern Oxidation

3.3.1 Reagent Preparation

Oxalyl chloride solution: Use freshly distilled oxalyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ under inert atmosphere.

DMSO solution: Use anhydrous dimethyl sulfoxide (2.4 equiv) in anhydrous CH₂Cl₂.

3.3.2 Procedure

Reaction Setup: In a flame-dried round-bottom flask under nitrogen or argon atmosphere, add anhydrous CH₂Cl₂ (10 mL per mmol substrate) and cool to -78°C using a dry ice-acetone bath.

DMSO Activation: Add oxalyl chloride (1.2 equiv) dropwise via syringe, maintaining temperature below -70°C. Then add the DMSO solution (2.4 equiv) dropwise, forming the reactive dimethylchlorosulfonium ion intermediate [1].

Alcohol Addition: After stirring for 2 minutes, add a solution of the primary alcohol (1.0 equiv) in anhydrous CH₂Cl₂ dropwise over 5-10 minutes, maintaining temperature at -78°C.

Reaction Progress: Stir for an additional 15-30 minutes at -78°C until TLC indicates complete consumption of the starting material.

Base Addition: Add triethylamine (5.0 equiv) dropwise and allow the reaction to warm to 0°C over 30-60 minutes.

Workup and Isolation: Quench with saturated aqueous NH₄Cl solution and warm to room temperature. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 × 10 mL). Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude aldehyde by flash chromatography.

Workflow and Selectivity Diagrams

The following Graphviz diagrams visualize key experimental workflows and chemoselectivity principles in the oxidation of primary alcohols to aldehydes:

Diagram 1: Generalized experimental workflow for the oxidation of primary alcohols to aldehydes, highlighting key decision points and procedural steps.

Diagram 2: Chemoselectivity patterns in alcohol oxidation, highlighting the controlled oxidation of primary alcohols to aldehydes versus potential over-oxidation pathways.

Conclusion and Future Perspectives

The methodological landscape for selective oxidation of primary alcohols to aldehydes has evolved significantly toward greener and more sustainable approaches. The development of aerobic catalytic systems utilizing oxygen or air as terminal oxidants represents a particular advancement, addressing both economic and environmental concerns associated with traditional stoichiometric oxidants. Future developments will likely focus on enhanced catalyst design for improved activity and selectivity, broader substrate scope encompassing challenging aliphatic alcohols, and continuous flow processes for improved safety and scalability.

For researchers selecting oxidation methodologies, several critical considerations should guide decision-making. TEMPO-based systems offer excellent selectivity and are particularly suitable for acid-sensitive substrates. Copper-TEMPO aerobic oxidation provides an environmentally benign option with good functional group tolerance. Swern oxidation remains valuable for laboratory-scale reactions despite its limitations with volatile byproducts. Emerging electrochemical methods and heterogeneous catalytic systems show promise for industrial-scale applications where catalyst recovery and process intensification are priorities.

As the field advances, integration of process analytical technologies (PAT) for real-time monitoring and control, along with the application of machine learning algorithms for reaction optimization, will further enhance the efficiency and sustainability of these important transformations. The ongoing development of novel catalyst systems with reduced precious metal content or entirely metal-free approaches will continue to drive innovation in this fundamental area of organic synthesis.

References

- 1. 19.6. Oxidation of alcohols & aldehydes | Organic Chemistry II [courses.lumenlearning.com]

- 2. - Wikipedia Alcohol oxidation [en.m.wikipedia.org]

- 3. synthesis by Aldehyde of oxidation and rearrangements alcohols [organic-chemistry.org]

- 4. (PDF) A Green Protocol for Selective Oxidation to... of Alcohols [academia.edu]

patent for production of 2-methyl-1-undecanal

Documented Industrial Synthesis Routes

The table below summarizes the two primary industrial methods for synthesizing 2-methylundecanal, as detailed in technical sources [1].

| Method Name | Key Starting Material | Key Intermediate | Core Chemical Reaction |

|---|---|---|---|

| Darzens Glycidate Route [1] | Methyl nonyl ketone [1] | Glycidic Ester [1] | Darzens reaction with ethyl chloroacetate, followed by saponification and decarboxylation [1] |

| Formylation-Hydrogenation Route [1] | 1-Decene (via undecanal) [1] | 2-Methyleneundecanal [1] | Hydroformylation to undecanal, formylation with formaldehyde, then catalytic hydrogenation [1] |

Detailed Experimental Protocols

Protocol 1: Darzens Glycidate Route

This method is based on the classic Darzens reaction, first reported in 1904 [1].

- Glycidate Ester Formation: React methyl nonyl ketone with ethyl chloroacetate in the presence of a base (such as sodium ethoxide) to form the glycidic ester intermediate [1].

- Saponification and Decarboxylation: Hydrolyze the ester group of the glycidate using a base (saponification) to form a salt. Subsequent heating induces decarboxylation, releasing carbon dioxide and yielding 2-methylundecanal [1].

The workflow for this synthesis method is illustrated below:

Protocol 2: Formylation-Hydrogenation Route

This two-step process is another common industrial method [1].

- Synthesis of 2-Methyleneundecanal:

- Step 1 - Hydroformylation: Generate undecanal by reacting 1-decene with syngas (a mixture of H₂ and CO) under pressure in the presence of a hydroformylation catalyst [1].

- Step 2 - Formylation: Treat undecanal with formaldehyde in the presence of a base, which leads to an aldol condensation-type reaction, forming 2-methyleneundecanal [1].

- Hydrogenation: The 2-methyleneundecanal is then subjected to catalytic hydrogenation. The carbon-carbon double bond is selectively hydrogenated to produce 2-methylundecanal. The final product is purified from by-products using fractional distillation [1].

The workflow for this two-step synthesis method is as follows:

Relevant Patent Context for 2-Methylundecanal Application

While a direct production patent was not found, search results reveal that 2-methylundecanal is featured in patents related to fragrance delivery and stabilization in consumer products, which underscores its commercial importance.

- Fragrance Delivery Systems: Patents describe the use of 2-methylundecanal in fabric softener compositions and other products. A key challenge is that aldehydes can be unstable in aggressive detergent matrices. Some inventions address this by using precursor compounds, such as enol-esters or amine-aldehyde reaction products (Schiff bases), which slowly release the aldehyde during use (e.g., in a lipase-containing detergent) to provide a long-lasting fragrance on textiles [2] [3].

- Historical Significance: 2-Methylundecanal was one of the first synthetic aldehydes used in a prestigious perfume, Chanel No. 5, highlighting its foundational role in modern perfumery [1].

Suggestions for Further Research

To locate more specific patent information, you can:

- Refine Your Search: Use specialized patent databases like Google Patents, the USPTO database, or the EPO's Espacenet with more detailed queries. Try combinations of terms like

"2-methylundecanal synthesis","production","manufacturing","process for preparing", and"methyl nonyl acetaldehyde"[4]. - Consult Supplier Expertise: Several chemical suppliers specializing in fragrance ingredients (such as those listed in [5]) may offer technical data sheets or proprietary synthesis information.

References

- 1. -Methylundecanal - Wikipedia [en.wikipedia.org]

- 2. US5726345A - Process for perfuming textiles - Google Patents [patents.google.com]

- 3. Amine reaction compounds comprising one or more... [data.epo.org]

- 4. . U . S and Trademark Office (USPTO) | USAGov Patent [usa.gov]

- 5. - 2 (aldehyde C-12 mna), 110-41-8 methyl undecanal [thegoodscentscompany.com]

Physical & Chemical Properties of 2-Methyl-1-undecanol

A thorough understanding of the compound's properties is the foundation for selecting and troubleshooting any purification method. The following table summarizes the key data for 2-Methyl-1-undecanol (CAS 10522-26-6).

| Property | Value | Unit | Source / Notes |

|---|---|---|---|

| Molecular Formula | C₁₂H₂₆O | - | [1] [2] [3] |

| Average Mass | 186.33 - 186.34 | g/mol | [1] [2] [3] |

| Boiling Point | 245.46 - 250.85 | °C | (Estimates) [2] [3] |

| Melting Point | 16.85 | °C | (Estimate) [2] |

| Density | 0.8300 | g/cm³ | [2] |

| Refractive Index | 1.4382 | - | [2] |

| logP (Octanol/Water) | 3.756 - 4.759 | - | (Calculated/Estimated) [4] [2] |

| pKa | 15.04 ± 0.10 | - | (Predicted) [2] |

| Vapor Pressure | 1.33 | kPa | @ 397.03 K [4] |

| Odor | Balsam | - | [2] |

Purification Methodologies & Selection Guide

While simple distillation is viable given the compound's boiling point, High-Performance Liquid Chromatography (HPLC) offers high resolution for separating this compound from complex mixtures or closely related impurities. Its relatively high hydrophobicity (indicated by the logP value) makes it a strong candidate for reversed-phase chromatography [5].

The following diagram outlines a logical workflow for selecting and troubleshooting a purification method based on the compound's properties.

Frequently Asked Questions & Troubleshooting

Q1: During Reversed-Phase HPLC purification, my this compound peak is eluting too early, leading to poor separation. What should I do?

- Problem: This typically indicates the mobile phase is too strong (too non-polar), not retaining the hydrophobic compound on the column long enough.

- Solution:

- Adjust Mobile Phase: Decrease the initial concentration of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Use a shallower gradient to improve separation resolution [5].

- Verify Column: Ensure you are using a reversed-phase C18 column, which is ideal for separating hydrophobic molecules like this compound.

Q2: I am considering distillation, but I'm concerned about thermal degradation given the high boiling point (~250°C). How can I mitigate this?

- Problem: High temperatures over prolonged periods can decompose the compound.

- Solution:

- Vacuum Distillation: Perform the distillation under reduced pressure. This significantly lowers the boiling point of the compound, minimizing the risk of thermal degradation.

- Short Path Distillation: Use a short-path distillation kit to reduce the time the compound is exposed to heat.

Q3: Can HPLC be used for large-scale purification of this compound?

- Answer: Yes, HPLC is suitable for scaling up. Preparative and semi-preparative HPLC systems are designed for this purpose. The scalability depends on the column size, system capacity, and flow rates. For industrial-scale purification, process optimization is crucial for cost-effectiveness and yield [5].

Q4: How can I confirm the identity and purity of my purified this compound?

- Answer: Employ a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds to check purity and confirm molecular weight.

- Analytical HPLC/UPLC: Compare retention times with a known standard.

- NMR Spectroscopy: The definitive method for confirming molecular structure and assessing chemical purity.

- IR Spectroscopy: The NIST database contains an IR spectrum for this compound that can be used for verification [6].

- Refractive Index: Match the measured value against the known value of 1.4382 [2].

Methodology: Reversed-Phase HPLC Protocol

This is a generalized protocol for purifying this compound using Reversed-Phase HPLC, which should be optimized for your specific system.

- Sample Preparation: Dissolve the crude sample in a suitable solvent, preferably the initial mobile phase composition or a stronger solvent like pure methanol to ensure complete dissolution. Filter the sample through a 0.45 µm (or smaller) syringe filter to prevent column clogging.

- Column Selection: Use a reversed-phase C18 column. The particle size and column dimensions (e.g., 5 µm, 4.6 x 250 mm for analytical; 10 µm, 20 x 250 mm for preparative) will depend on your scale and resolution requirements.

- Mobile Phase:

- Mobile Phase A: Water (HPLC grade).

- Mobile Phase B: Acetonitrile or Methanol (HPLC grade).

- Method Development:

- Start with a scouting gradient, for example, from 70% B to 100% B over 20 minutes.

- Monitor separation using a UV detector (choose a low wavelength, e.g., 210-220 nm, for detecting alcohols if no chromophore is present) or an Evaporative Light-Scattering Detector (ELSD).

- Adjust the gradient slope and initial B concentration based on the elution time and peak shape of the target compound.

- Collection: On a preparative system, collect the effluent corresponding to the peak of this compound. Analyze collected fractions by analytical HPLC or GC to confirm purity.

References

- 1. - 2 - Methyl - 1 | C12H26O undecanol [chemspider.com]

- 2. - 2 - METHYL - 1 | 10522-26-6 UNDECANOL [chemicalbook.com]

- 3. CAS # 10522-26-6, 2 - Methyl - 1 - Undecanol : more information. [chemblink.com]

- 4. - 2 - Methyl - 1 (CAS 10522-26-6) - Chemical & Physical... undecanol [chemeo.com]

- 5. 9 Methods HPLC for Protein Purification You Interested - uHPLCs [uhplcs.com]

- 6. - 2 - Methyl - 1 undecanol [webbook.nist.gov]

stability issues with 2-methylundecanol storage

Ingredient Profile: 2-Methylundecanol

The table below summarizes the key information for 2-methylundecanol.

| Property | Description |

|---|---|

| CAS Registry Number | 10522-26-6 [1] [2] |

| Primary Function | Fragrance; enhances the smell of a product and/or perfumes the skin [3] |

| Genotoxicity | Not genotoxic (based on read-across data from suitable analogs) [1] [2] |

| Skin Sensitization | No skin sensitization potential (based on read-across data from suitable analogs) [1] [2] |

| Cramer Classification | Class I (Low Toxicity Concern) [1] [2] |

Frequently Asked Questions

What is the toxicological concern for 2-methylundecanol? The material has been evaluated as a Cramer Class I material, which indicates a low toxicity concern. Assessments for reproductive and local respiratory toxicity were determined to be safe based on the Threshold of Toxicological Concern (TTC) for this class [1] [2].

Is 2-methylundecanol a skin sensitizer? No. According to the RIFM fragrance ingredient safety assessment, data from read-across analogs show that 2-methylundecanol does not have skin sensitization potential [1] [2].

General Principles for Stability Studies

While specific data for 2-methylundecanol is lacking, the following general principles for stability testing of chemicals and bulk pharmaceutical products are recommended practices.

Stability Study Design

Adhering to established regulatory guidelines ensures that stability data is robust and defensible.

- Batch Selection: Stability studies should be conducted on at least two batches manufactured at least at a pilot scale [4].

- Storage Conditions: The storage conditions used in stability studies should reflect the real storage conditions of the material. It is not always necessary to strictly follow ICH climate zone conditions if the actual storage environment is different [4].

- Transportation Considerations: If the bulk product is transported between sites, the stability studies should also consider the duration and conditions (e.g., temperature, humidity) encountered during transport [4].

Common Stability Storage Conditions

The table below outlines standard storage condition types used in stability testing to simulate different scenarios [5].

| Condition Type | Standard Parameters | Purpose |

|---|---|---|

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | Simulates standard storage to determine shelf life. |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Bridges data between long-term and accelerated conditions, often for subtropical climates. |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | Stresses the product to rapidly predict degradation and estimate shelf life. |

Proposed Experimental Workflow for Stability Assessment

Since specific protocols for 2-methylundecanol are not available, the following workflow outlines a general approach to designing a stability study for a chemical substance. You can use this as a template to develop your own study for 2-methylundecanol.

Methodology for a Stability Study

- Define Storage Conditions: Select conditions based on the actual storage and transportation environments the material will encounter [4]. This typically includes:

- Select Packaging: Conduct the study in the "standard container" intended for storage. The packaging acts as the primary barrier against environmental factors like moisture and oxygen [5] [4].

- Establish Test Intervals: Create a schedule for pulling samples (e.g., time zero, 1, 3, 6, 9, 12, 24, and 36 months) to monitor changes over time.

- Determine Test Parameters: Define the critical quality attributes to test. For a fragrance alcohol like 2-methylundecanol, this should include:

- Purity and Assay: Using techniques like HPLC or GC to quantify the active material and detect the formation of any degradation products (e.g., through oxidation to the corresponding aldehyde or acid).

- Physical Characteristics: Appearance, color, and clarity.

- Odor Profile: Sensory evaluation to detect any off-notes resulting from degradation.

- Conduct Stability Study: Place the samples in the controlled stability chambers and test them according to the predefined schedule and parameters.

- Analyze and Report Data: Interpret the results to determine the degradation rate and establish a scientifically justified storage condition and shelf-life or re-test period.

References

- 1. RIFM fragrance ingredient safety assessment, 2 - methylundecanol ... [pubmed.ncbi.nlm.nih.gov]

- 2. RIFM fragrance ingredient safety assessment, 2 - methylundecanol ... [experts.umn.edu]

- 3. - 2 – Ingredient - COSMILE Europe METHYLUNDECANOL [cosmileeurope.eu]

- 4. EMA Guidance on Stability Studies for Bulk Product Storage Support [stabilityhub.com]

- 5. In Pharma Industry | GMP Insiders Stability Storage Conditions [gmpinsiders.com]

analytical standard preparation for 2-methyl-1-undecanol

Chemical Profile of 2-Methyl-1-undecanol

For accurate standard preparation, understanding the basic chemical properties of your analyte is the first step. The key data for this compound (CAS # 10522-26-6) is summarized below.

| Property | Value / Description | Source |

|---|---|---|

| CAS Number | 10522-26-6 | [1] [2] |

| Molecular Formula | C₁₂H₂₆O | [1] [2] |

| Molecular Weight | 186.33 g/mol | [1] |

| Boiling Point | 245.46 - 250.85 °C (estimates) | [1] [2] |

| Density | 0.8300 g/cm³ | [1] |

| Refractive Index | 1.4382 | [1] |

| LogP (est.) | 4.759 | [1] |

| Physical Form | Liquid (estimated melting point of 16.85°C) | [1] |

| Odor | Balsam | [1] |

Analytical Standard Preparation Workflow

The following diagram outlines the general workflow for preparing an analytical standard of this compound, incorporating key considerations from chromatography guidelines.

Frequently Asked Questions & Troubleshooting

Here are some common issues and solutions related to preparing and using analytical standards.

| Question / Issue | Possible Cause | Solution & Recommendation |

|---|---|---|

| Low recovery or inaccurate concentration. | Standard degradation or adsorption to vial. | Use glass vials and fresh, high-purity solvents. Verify concentration against a freshly prepared secondary standard. [3] |

| Poor chromatography: tailing peaks or low response. | Incompatible solvent or non-volatile impurities. | Ensure the solvent for GC is volatile and matches the mobile phase for HPLC. Filter the standard solution through a 0.45µm or 0.22µm syringe filter. [3] |

| How do I validate my GC method for this compound? | Method not fully characterized. | Follow validation parameters: Specificity (no interference), Linearity (r ≥ 0.999), Accuracy (98-102% recovery), and Precision (RSD < 2% for repeatability). [4] |

| Two peaks appear for a single standard. | Contamination or chemical impurity. | Check standard purity. If the compound has a chiral center (like the 2-carbon in this compound), it may be a racemic mixture requiring a chiral chromatography method. [5] |

Key Experimental Considerations

- Technique Selection: Given its molecular weight and properties, this compound is well-suited for analysis by Gas Chromatography (GC) [3]. For method development, consider modern tools like AI and machine learning that can help optimize complex parameters [5].

- Weighing Accuracy: Due to its liquid state, the compound should be weighed by difference to ensure accurate measurement for the primary standard stock solution.

- Stability: Store standard solutions in tightly sealed vials away from light and heat. Monitor stability over time as part of method validation.

References

- 1. - 2 - METHYL - 1 | 10522-26-6 UNDECANOL [chemicalbook.com]

- 2. CAS # 10522-26-6, 2 - Methyl - 1 - Undecanol : more information. [chemblink.com]

- 3. Sample Chromatography Guide Preparation [organomation.com]

- 4. Conducting GC Method Using High Accuracy Validation Standards [environics.com]

- 5. Update Day 2: Modern HPLC Method Development [chromatographyonline.com]

optimizing yield in 2-methylundecanol synthesis

Essential Safety & Property Information

Before attempting synthesis, it's crucial to understand the material's safety profile. The Research Institute for Fragrance Materials (RIFM) has conducted a thorough safety assessment on 2-methylundecanol. The key findings are summarized in the table below [1].

| Assessment Endpoint | Conclusion / Key Data |

|---|---|

| Genotoxicity | Not genotoxic (based on read-across data). |

| Skin Sensitization | No skin sensitization potential (based on read-across data). |

| Repeated Dose Toxicity | Margin of Exposure (MOE) > 100 (using read-across analogs). |

| Developmental Toxicity | Margin of Exposure (MOE) > 100 (using read-across analogs). |

| Local Respiratory Toxicity | Evaluated via TTC (Threshold of Toxicological Concern) for a Cramer Class I material. |

| Phototoxicity/Photoallergenicity | Assessment completed based on UV spectra; no expected potential. |

This compound is used as a fragrance in cosmetics, where it functions to perfume a product or the skin [2]. In formulations, it is declared with the INCI name 2-METHYLUNDECANOL [2].

General Strategies for Reaction Optimization

Although a direct synthesis procedure for 2-methylundecanol was not found, the general principles of optimizing chemical synthesis can be applied. The following workflow outlines a systematic approach to improve reaction yield, drawing on concepts from a highly optimized continuous-flow synthesis of a different compound (hydroxychloroquine) [3].

The strategies highlighted in the diagram can be broken down as follows:

- Identify Bottlenecks & Cost Drivers: The commercial synthesis of hydroxychloroquine was improved by identifying a key intermediate as a major cost driver. Analyze your synthesis route to find similar bottlenecks [3].

- Explore Alternative Materials: The hydroxychloroquine synthesis replaced a poorly reactive chloro-compound with a more reactive iodo-analogue, which reacted rapidly and cleanly under flow conditions in high yield (>80%). Consider if similar substitutions are possible in your synthesis [3].

- Optimize Reaction Parameters: The research showed that reactant concentration and residence time in the reactor had a dramatic effect on conversion and yield. Systematically testing these parameters is crucial. For instance, in one step, increasing concentration from 0.1 M to 1.0 M raised conversion from 9% to 72% [3].

- Eliminate Steps: A significant improvement was achieved by eliminating protecting group strategies, which simplified the route and improved the overall yield [3].

- Adopt Continuous Flow Processing: Flow chemistry offers advantages like precise control of reaction parameters (temperature, pressure, residence time), improved safety, and often better efficiency and yields compared to traditional batch processes [3].

- Implement In-line Work-up: The optimized process included an in-line liquid-liquid separation to remove excess acid and purify the product stream before moving to the next step, making the process more efficient and continuous [3].

Frequently Asked Questions

Q1: What is the Cramer Classification for 2-methylundecanol and why is it important? The RIFM assessment classifies it as a Cramer Class I material [1]. This classification uses a decision tree to assign chemicals to one of three classes (I: low toxicity, II: intermediate, III: high toxicity) based on their structure. This is important for risk assessment, as it allows for setting a Threshold of Toxicological Concern (TTC)—a conservative exposure level below which there is no significant risk—for endpoints like local respiratory toxicity when specific data is lacking [1].

Q2: My reaction yield is low. What are the first parameters I should optimize? Based on successful optimization from other syntheses, you should prioritize investigating reactant concentration and reaction time (residence time in flow) [3]. The data shows that these factors can have a dramatic, non-linear impact on conversion.

Key Takeaways and Next Steps

- Safety First: The available data indicates 2-methylundecanol has a low potential for genotoxicity and skin sensitization [1].

- Focus on General Principles: In the absence of a specific published synthesis, apply general optimization strategies, paying close attention to reactant concentration and the potential benefits of continuous-flow chemistry [3].

- Recommended Next Steps: To find a specific synthetic procedure, I suggest searching specialized chemical databases like SciFinder or Reaxys. These resources contain a vast amount of synthetic organic chemistry literature that is not freely available on the public internet.

References

separation techniques for 2-methyl-1-undecanol mixtures

Physical Properties of 2-Methyl-1-undecanol

The following table summarizes the key physical properties that are most relevant for selecting a separation technique [1] [2] [3].

| Property | Value | Source / Note |

|---|---|---|

| CAS Registry Number | 10522-26-6 | [4] [2] [3] |

| Molecular Formula | C12H26O | [4] [2] [3] |

| Molecular Weight | 186.33 g/mol | [2] [3] |

| Boiling Point | 243°C - 252°C (est.) | Different estimation methods [1] [2] [3]. |

| Density | ~0.8300 g/cm³ | At room temperature [2] [5]. |

| Odor | Balsamic, slightly sweet and floral | Characteristic that can aid in identification [2] [5]. |

| log P (octanol/water) | ~3.756 (est.) | Indicates high hydrophobicity [1]. |

Separation Techniques and Workflow

For separating this compound from a mixture, distillation is the most suitable primary method due to the compound's high boiling point and thermal stability. The following workflow diagrams a logical approach for purification.

Detailed Methodologies

Simple Distillation

- Principle: This technique separates components based on differences in their boiling points. This compound, with a boiling point of approximately 243-252°C, can be separated from impurities or other compounds with significantly lower or higher boiling points [1] [2].

- Protocol:

- Setup: Assemble a simple distillation apparatus consisting of a distillation flask, a distillation head with a thermometer, a water-cooled condenser, and a receiving flask.

- Process: Transfer the mixture into the distillation flask and add boiling chips to prevent bumping. Gradually heat the flask. The vapor of the compound, which has the lowest boiling point in the mixture, will rise, travel through the condenser, liquefy, and be collected in the receiving flask.

- Application: Ideal for removing this compound from non-volatile residues or for rough separation from other compounds with a boiling point difference of more than 25°C [6].

Fractional Distillation

- Principle: Used when separating this compound from other compounds with very close boiling points. A fractionating column is inserted between the distillation flask and the condenser, providing multiple vaporization-condensation cycles for more efficient separation [6].

- Protocol:

- Setup: The apparatus is similar to simple distillation but includes a fractionating column.

- Process: As the vapors rise through the column, they repeatedly condense and re-vaporize. The compound with the lowest boiling point (in this case, this compound if it is the most volatile in the mixture) will enrich at the top of the column and pass over to the condenser first. This allows for the collection of different "fractions" of the mixture at specific temperature ranges [6].

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when planning a separation? The first step is always to fully characterize your specific mixture. Identify all known components, their states of matter, concentrations, and physical properties (especially boiling points and solubility). This information is crucial for selecting the most efficient and safe separation sequence, as shown in the workflow above.

Q2: The boiling point of my mixture seems lower than expected. Why? This is a common observation. The documented boiling point for a pure substance is typically measured at standard atmospheric pressure (760 mmHg). If you are performing distillation under reduced pressure (vacuum distillation), the boiling point will be significantly lower. Always note the pressure at which you are working.

Q3: Can I use liquid-liquid extraction to separate this compound? Yes, this is an excellent pre-purification step. Given its high estimated log P value of ~3.76, this compound is highly hydrophobic and will preferentially partition into an organic solvent (like dichloromethane or ethyl acetate) over water. This can be very effective for removing highly polar or water-soluble impurities from your mixture [1].

Troubleshooting Guide

| Problem | Possible Cause | Solution |

|---|---|---|

| Low Recovery Yield | Product is highly viscous or has high boiling point, leading to holdup in apparatus. | Ensure efficient insulation and heating of the distillation apparatus. Apply a gentle vacuum to lower the boiling point. |

| Product Purity is Low | Incomplete separation due to co-distillation of compounds with similar boiling points. | Switch from simple to fractional distillation. Optimize the reflux ratio in the fractional column for better separation efficiency. |

| Decomposition of Product | Overheating during distillation, especially given the high boiling point. | Reduce the operating pressure (use vacuum distillation) to lower the boiling temperature. Use a heating bath for more controlled and uniform heating. |

Key Takeaways for Experiment Planning

- Leverage Physical Properties: The high boiling point and significant hydrophobicity (log P) of this compound are your primary guides for selecting separation methods [1] [2].

- Distillation is Primary: For final purification from most common laboratory mixtures, a distillation technique (simple or fractional) will be your most direct and effective method.

- Sequence Your Methods: For complex mixtures, use a sequence of techniques. Start with liquid-liquid extraction to remove gross impurities, followed by distillation for final purification.

References

- 1. - 2 - Methyl - 1 (CAS 10522-26-6) - Chemical & Physical... undecanol [chemeo.com]

- 2. - 2 - METHYL - 1 | 10522-26-6 UNDECANOL [chemicalbook.com]

- 3. CAS # 10522-26-6, 2 - Methyl - 1 - Undecanol : more information. [chemblink.com]

- 4. - 2 - Methyl - 1 undecanol [webbook.nist.gov]

- 5. Cas 10522-26-6, 2 - METHYL - 1 - UNDECANOL | lookchem [lookchem.com]

- 6. Introduction to Separation – Chemistry Notes Techniques [chemistrynotesblog.wordpress.com]

2-methylundecanol vs linear undecanol properties comparison

Physical and Chemical Properties Comparison

The following table summarizes the key properties of 2-methylundecanol and 1-undecanol for a direct comparison.

| Property | 2-Methyl-1-undecanol (Branched) | 1-Undecanol (Linear) |

|---|---|---|

| CAS Number | 10522-26-6 [1] [2] [3] | 112-42-5 [4] |

| Molecular Formula | C₁₂H₂₆O [1] [2] [3] | C₁₁H₂₄O [4] |

| Molecular Weight | 186.33 g/mol [1] [3] | 172.31 g/mol [4] |

| Boiling Point | 245-246 °C (est.) [2], 250.85 °C (est.) [3] | 243.2 °C [4] |

| Melting Point | 16.85 °C (est.) [3] | 11 °C [4] |

| Flash Point | 100.1 °C (est.) [2] | 109.0 °C [4] |

| Density | 0.8300 (est.) [3] | 0.8 g/cm³ (est.) [4] |

| logP (o/w) | 4.759 (est.) [2], 5.00 (est.) [2] | 4.59 (est.) [4] |

| Water Solubility | 16.18 mg/L @ 25°C (est.) [2] | Information missing |

| Odor Description | Balsam [2] [3] | Information missing |

| GHS Hazard Statements | H317 (May cause an allergic skin reaction) [3] | H315, H317, H411 (Causes skin irritation, may cause an allergic skin reaction, toxic to aquatic life) [4] |

Interpretation of Comparative Data

The structural differences lead to observable trends in physical behavior:

- Molecular Structure and Weight: 2-Methylundecanol is an isomer of undecanol with an additional methyl branch, resulting in a higher molecular weight [1] [4]. This branching is a key differentiator.

- Volatility and Intermolecular Forces: The higher boiling point of 2-methylundecanol suggests that the linear 1-undecanol can pack more efficiently in the liquid phase, requiring more energy to vaporize. Conversely, the branched structure of 2-methylundecanol disrupts this packing, potentially leading to a lower melting point and a less dense liquid structure, as indicated by its lower density [3] [4].

- Lipophilicity: The estimated higher logP value for 2-methylundecanol indicates greater lipophilicity compared to the linear form [2] [4]. The branched chain likely makes the molecule more hydrophobic.

Safety and Handling Considerations

The available safety information shows some differences in their hazard profiles:

- This compound is flagged for potential skin sensitization (H317) [3].

- 1-Undecanol carries additional hazard statements for skin irritation and aquatic toxicity (H315, H411) [4].

Experimental Context for Researchers

For scientists designing experiments, here are key methodological considerations:

- Boiling Point Determination: Experimental protocols for boiling point typically use differential scanning calorimetry (DSC) or the simulated distillation (SIMDIS) gas chromatography method following standards like ASTM D2889.

- Melting Point Measurement: The melting points can be determined using a melting point apparatus (e.g., Stanford Research Systems Optimelt). The sample is filled in a capillary tube, and the temperature at which phase transition occurs is recorded.

- Partition Coefficient (logP) Measurement: The shake-flask method is a classic approach. The alcohol is dissolved in a flask containing pre-saturated octanol and water phases, shaken, and the concentration in each phase is analyzed after separation, typically using high-performance liquid chromatography (HPLC).

The diagram below illustrates the logical workflow for determining and comparing these key properties experimentally.

Key Comparisons and Practical Implications

- Molecular Packing: The branched structure of 2-methylundecanol results in a lower melting point and density compared to the linear chain of 1-undecanol [3] [4].

- Intermolecular Forces: Linear 1-undecanol exhibits stronger intermolecular forces due to efficient packing, leading to a higher boiling point [2] [4].

- Lipophilicity: The branched isomer shows a higher estimated logP, indicating greater affinity for lipid environments [2] [4].

These property differences are critical for research applications. The lower melting point of the branched alcohol can be advantageous in formulating homogeneous liquid mixtures, while its higher lipophilicity may influence its behavior in biological systems or partition experiments.

References

IR and NMR spectra reference for 2-methyl-1-undecanol

Spectral Data for 2-Methyl-1-undecanol

The table below summarizes the available experimental data for this compound (CAS 10522-26-6).

| Spectrum Type | Status | Key Details & Access | Experimental Methodology |

|---|